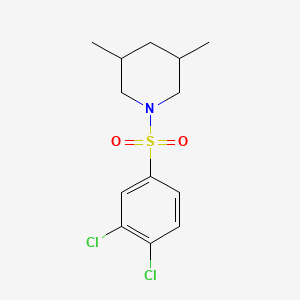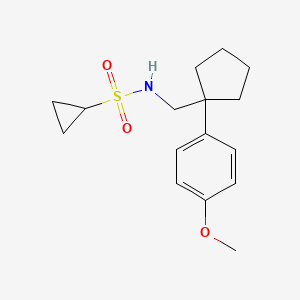
N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CPI-613 and has been studied extensively for its anticancer properties.
作用机制
The mechanism of action of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves the inhibition of mitochondrial enzymes that are essential for cancer cell metabolism. Specifically, CPI-613 targets two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are involved in the process of oxidative phosphorylation. By inhibiting these enzymes, CPI-613 disrupts the energy production process in cancer cells, leading to their selective death.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects on cancer cells. CPI-613 has been shown to induce apoptosis, inhibit cancer cell proliferation, and reduce tumor growth in preclinical models. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One of the advantages of using N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide in lab experiments is its selective toxicity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using CPI-613 is its limited solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research and development of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide. One direction is to investigate the potential of this compound in combination with other cancer treatments, such as immunotherapy. Another direction is to explore the use of CPI-613 in the treatment of other diseases, such as metabolic disorders. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for clinical use.
合成方法
The synthesis of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves the reaction of 3-cyano-4-(2,2-dimethylpropyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with cyclopentylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high purity.
科学研究应用
N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to inhibit the activity of mitochondrial enzymes that are essential for cancer cell metabolism, leading to the selective death of cancer cells. CPI-613 has been tested in preclinical and clinical studies for the treatment of various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-10-16(7-3-4-8-16)19-15(21)13-9-11-5-1-2-6-12(11)14(20)18-13/h1-2,5-6,9H,3-4,7-8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJHZNVYXDXPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
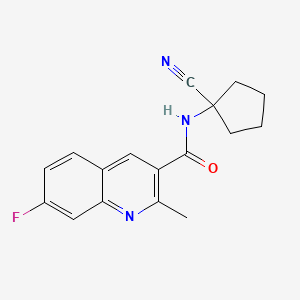

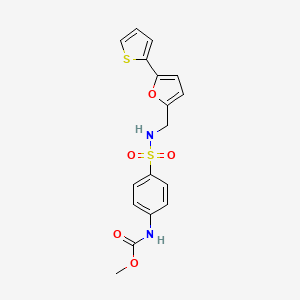

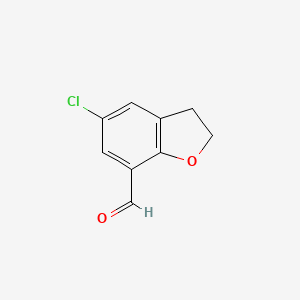
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2445055.png)
![methyl 5-((4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)furan-2-carboxylate dioxalate](/img/structure/B2445056.png)
![4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2445057.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)
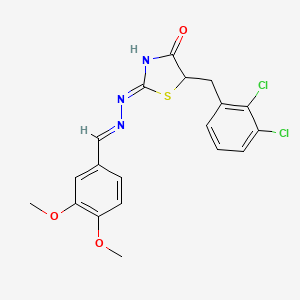
![N-[[(3S)-3,4-Dihydro-1H-isochromen-3-yl]methyl]prop-2-enamide](/img/structure/B2445064.png)
